2-Cyclobutoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNPPBITIARSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of 2 Cyclobutoxybenzonitrile S Structural Features and Relevance in Organic Chemistry
2-Cyclobutoxybenzonitrile is an aromatic ether with the chemical formula C₁₁H₁₁NO. Its structure is characterized by a cyclobutoxy group (-O-C₄H₇) attached to the second position of a benzonitrile (B105546) ring. The benzonitrile unit consists of a benzene (B151609) ring substituted with a nitrile (-C≡N) group. This combination of a rigid, planar aromatic system and a puckered, strained aliphatic ring gives the molecule a distinct three-dimensional geometry.
The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the benzene ring, making it susceptible to certain types of chemical reactions. The cyclobutane (B1203170) ring, with its significant ring strain (approximately 26.3 kcal/mol), offers unique conformational constraints and reactivity. nih.gov The ether linkage provides a degree of flexibility, allowing for various spatial orientations of the cyclobutyl group relative to the aromatic ring. These structural characteristics are of significant interest in organic synthesis and medicinal chemistry, where precise control over molecular shape and electronics is crucial for designing molecules with specific functions.
Historical Context and Evolution of Research on Cyclobutoxy and Benzonitrile Containing Scaffolds
The study of molecules containing cyclobutane (B1203170) and benzonitrile (B105546) moieties has evolved independently, with their combination in structures like 2-Cyclobutoxybenzonitrile representing a more recent area of investigation.
The first synthesis of cyclobutane was reported in 1907. nih.gov For many years, cyclobutane derivatives were considered mere laboratory curiosities due to their challenging synthesis and inherent instability. rsc.org However, a resurgence of interest has occurred in recent decades, driven by their potential as bioisosteres and their ability to introduce three-dimensionality into drug candidates, a concept often referred to as "escaping from flatland" in medicinal chemistry. researchgate.net The inclusion of cyclobutane rings in pharmacologically active compounds is a relatively new strategy, with improved synthetic methods making their incorporation more feasible. nih.govru.nl
The benzonitrile scaffold has a longer history in organic chemistry. Benzonitrile itself is a versatile precursor for a wide range of derivatives and is used in the synthesis of various organic compounds. ontosight.ai The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making benzonitrile-containing molecules valuable building blocks in synthetic chemistry. The development of new catalytic systems has further expanded the utility of benzonitriles in cross-coupling reactions and other modern synthetic methodologies. researchgate.net The convergence of these two areas of research has led to the exploration of molecules like this compound, which leverage the unique properties of both the cyclobutoxy and benzonitrile scaffolds.
Significance of 2 Cyclobutoxybenzonitrile As a Synthetic Intermediate and Chemical Entity
The primary significance of 2-Cyclobutoxybenzonitrile in contemporary research lies in its role as a versatile synthetic intermediate or building block. byjus.com Its bifunctional nature, possessing both a reactive aromatic ring and a modifiable nitrile group, allows for its incorporation into a wide array of more complex molecular architectures.
In the field of medicinal chemistry, the introduction of a cyclobutoxy group can improve the metabolic stability, reduce the planarity, and provide conformational restriction to a molecule, which can lead to enhanced biological activity and better pharmacokinetic properties. nih.govru.nl The benzonitrile (B105546) moiety, on the other hand, is a common feature in many biologically active compounds and can participate in key binding interactions with biological targets. nih.gov
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, the presence of its derivatives in patents for cannabinoid receptor ligands and other bioactive molecules underscores its importance as a precursor. google.com For instance, the synthesis of substituted cyclobutoxybenzonitriles, such as 3-bromo-4-cyclobutoxybenzonitrile, has been described in the context of developing novel therapeutics. google.com A probable synthetic route to this compound itself involves the Williamson ether synthesis, a well-established and reliable method for forming ethers. byjus.commasterorganicchemistry.comtcichemicals.com This reaction would entail the deprotonation of 2-cyanophenol (2-hydroxybenzonitrile) with a suitable base, followed by a nucleophilic substitution reaction with cyclobutyl bromide. byjus.commasterorganicchemistry.comtcichemicals.comsigmaaldrich.com
Scope and Objectives for Comprehensive Academic Investigation of 2 Cyclobutoxybenzonitrile
Retrosynthetic Strategies for this compound
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.comneurips.ccyoutube.com For this compound, there are two primary disconnection points that lead to logical synthetic pathways: the ether linkage and the nitrile group.
Disconnection of the Ether Bond (C-O): This is the most common and direct approach. Cleaving the bond between the cyclobutyl group and the phenoxy oxygen suggests two possible synthetic routes based on which fragment acts as the nucleophile.
Route A: The phenoxy component acts as the nucleophile. This leads to 2-cyanophenol and a cyclobutyl electrophile, such as cyclobutyl bromide. This pathway points towards a Williamson ether synthesis. organicchemistrytutor.com
Route B: The cyclobutoxy group acts as the nucleophile. This retrosynthetic step identifies cyclobutanol (B46151) and an activated aryl halide, like 2-fluorobenzonitrile (B118710), as precursors. This strategy relies on a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pub
Disconnection of the Cyano Group (C-CN): A less direct approach involves the introduction of the nitrile functionality onto a pre-existing cyclobutoxybenzene ring. This disconnection leads to cyclobutoxybenzene as the precursor, which would require a cyanation step. This pathway is generally more complex, often involving multiple steps to achieve the desired substitution pattern.
These retrosynthetic approaches form the basis for the conventional synthetic methods discussed in the following sections.
Conventional Synthetic Routes to this compound
Traditional methods for synthesizing this compound primarily rely on well-established organic reactions that build the molecule from its key fragments.
Nucleophilic Aromatic Substitution Approaches to this compound Synthesis
Nucleophilic aromatic substitution (SNAr) is a viable pathway when an aromatic ring is substituted with strong electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The nitrile (-CN) group in the ortho position of a leaving group (like a halogen) strongly activates the ring towards nucleophilic attack.
The general mechanism involves two steps:
Addition: A nucleophile, in this case, the cyclobutoxide anion (generated from cyclobutanol and a base), attacks the carbon atom bearing the leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the ortho- and para-positioned electron-withdrawing groups. pressbooks.pub
Elimination: The leaving group (e.g., fluoride (B91410) or chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.
For this specific synthesis, the reaction would involve reacting 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) with sodium or potassium cyclobutoxide. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, making 2-fluorobenzonitrile the most reactive substrate. masterorganicchemistry.com
Cyclobutanol Derivatization in the Preparation of this compound
The most widely employed method for preparing this compound is the Williamson ether synthesis. masterorganicchemistry.comscienceinfo.com This reaction involves the derivatization of cyclobutanol into a suitable electrophile (e.g., cyclobutyl bromide) followed by reaction with a deprotonated 2-cyanophenol. Alternatively, and more commonly for this specific molecule, 2-cyanophenol is deprotonated to form the nucleophile which then attacks an activated cyclobutyl species. youtube.com
The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by treating 2-cyanophenol with a base like potassium carbonate (K₂CO₃), acts as a nucleophile. organicchemistrytutor.commasterorganicchemistry.com This nucleophile then attacks a cyclobutyl halide, such as cyclobutyl bromide, displacing the bromide to form the ether linkage. youtube.com To favor the SN2 pathway and avoid competing elimination reactions, primary alkyl halides are preferred, although secondary halides like cyclobutyl bromide can be used effectively under controlled conditions. scienceinfo.comlibretexts.org
Documented syntheses have utilized this method with slight variations in reaction conditions.
Interactive Table: Williamson Ether Synthesis Conditions for this compound
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-4-hydroxybenzonitrile | Bromocyclobutane | K₂CO₃ | DMF | 60 | 72 | - | google.com |
| 5-bromo-2-hydroxybenzonitrile | Bromocyclobutane | K₂CO₃ | DMF | 90 | 6 | 90 | lookchem.com |
| 5-bromo-2-hydroxybenzonitrile | Bromocyclobutane | K₂CO₃ | DMF | 80 | 16 | 77 | lookchem.com |
Note: The table includes data for structurally similar bromo-substituted derivatives, illustrating the general applicability of the method.
Nitrile Functionalization Pathways to this compound
Introducing a nitrile group onto an existing aromatic ring is a fundamental transformation in organic synthesis. mdpi.comresearchgate.net For this compound, this would involve the cyanation of cyclobutoxybenzene. However, controlling the regioselectivity to obtain the ortho-substituted product exclusively is a significant challenge, as electrophilic aromatic substitution on an alkoxy-substituted benzene (B151609) ring typically yields a mixture of ortho and para isomers, with the para product often predominating due to sterics.
A potential multi-step pathway could involve:
Ortho-lithiation of cyclobutoxybenzene followed by quenching with a suitable electrophile that can be converted to a nitrile.
Ortho-formylation of cyclobutoxybenzene to produce 2-cyclobutoxybenzaldehyde.
Conversion of the aldehyde to an aldoxime using hydroxylamine.
Dehydration of the aldoxime to yield the target nitrile, this compound.
The synthesis of the key precursor, 2-cyanophenol, itself often involves the dehydration of salicylaldoxime (B1680748) or salicylamide. google.comchemicalbook.comgoogle.compatsnap.com
Advanced and Optimized Synthetic Protocols for this compound
To improve upon the limitations of conventional methods, such as harsh reaction conditions or moderate yields, advanced synthetic protocols are being developed. These often involve the use of catalysts to enhance reaction rates, yields, and selectivity. mdpi.com
Catalytic Methods for Enhanced Yield and Selectivity in this compound Production
For the Williamson ether synthesis route, the efficiency can be improved by using phase-transfer catalysts (PTCs). PTCs facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the cyclobutyl halide is dissolved, thereby accelerating the reaction rate under milder conditions.
In recent years, transition metal-catalyzed reactions have become powerful tools for forming C-O and C-CN bonds.
Catalytic Etherification: Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation or Buchwald-Hartwig etherification) can be used to form the aryl ether bond between 2-cyanophenol and cyclobutyl bromide or cyclobutanol. These methods often proceed under milder conditions and with a broader substrate scope than the traditional Williamson synthesis.
Catalytic Cyanation: Modern nickel- or palladium-catalyzed cyanation reactions provide a direct way to introduce a nitrile group onto an aryl halide or triflate. mdpi.com A potential advanced synthesis could involve the preparation of 2-cyclobutoxybromobenzene and its subsequent nickel-catalyzed reductive cyanation using a cyanide source like cyanogen (B1215507) bromide. mdpi.com
Furthermore, the development of iridium-catalyzed processes for linking alcohols and amino alcohols showcases the potential for novel catalytic strategies in forming key C-N and C-C bonds, which could be conceptually applied to complex syntheses. nih.gov Organocatalysis, using small organic molecules like chiral phosphoric acids, is also an emerging field for constructing complex molecular architectures with high selectivity. beilstein-journals.org While specific applications of these advanced catalytic methods for this compound are not widely reported, they represent the forefront of synthetic chemistry and offer promising future routes to its efficient and selective production.
Reactivity of the Nitrile Moiety in this compound
The nitrile group (-C≡N) in this compound is a highly versatile functional group, susceptible to a range of transformations due to the polarized nature of the carbon-nitrogen triple bond. The carbon atom is electrophilic, making it a target for nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing for protonation or coordination to Lewis acids. yu.edu.jomasterorganicchemistry.com The ortho-disposed cyclobutoxy group can exert both steric and electronic effects on the reactivity of the nitrile.
Nucleophilic Additions to the Nitrile Group of this compound
Nucleophilic addition to the nitrile group is a fundamental reaction class for converting nitriles into other functional groups, most notably ketones and amines. nih.gov
Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the nitrile carbon of this compound is a key method for the formation of ketones. The reaction proceeds through an initial nucleophilic attack on the electrophilic nitrile carbon to form an imine anion intermediate. chemistrysteps.com This intermediate is then hydrolyzed in an aqueous acidic workup to yield the corresponding ketone. chemistrysteps.com The cyclobutoxy group at the ortho position is expected to be stable under these conditions. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 2-cyclobutoxyacetophenone after hydrolysis. A recent study has shown that the addition of Grignard reagents to aromatic nitriles can be efficiently catalyzed by zinc chloride (ZnCl2), leading to high yields of the corresponding ketones under mild conditions. nih.gov
| Reactant | Reagent | Catalyst | Product (after hydrolysis) | Reference |
| Aromatic Nitrile (Ar-CN) | Grignard Reagent (R-MgX) | ZnCl₂ (catalytic) | Ketone (Ar-C(O)-R) | nih.gov |
| This compound | Methylmagnesium bromide | ZnCl₂ (catalytic) | 2-Cyclobutoxyacetophenone | Inferred |
Addition of Cyanide: While the addition of cyanide to a nitrile is not a common transformation, the nucleophilic character of the cyanide ion is well-established in its reaction with carbonyl compounds to form cyanohydrins. chemistryguru.com.sgchemguide.co.uk
Reduction Reactions of the Nitrile Functionality in this compound
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the nitrile group to a primary amine. adichemistry.comlibretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup. libretexts.org In the case of this compound, this reaction would yield 2-cyclobutoxybenzylamine. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (B95107) (THF). wizeprep.com
Partial Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comchemistrysteps.comacs.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex which is then hydrolyzed during workup to afford the aldehyde. chemistrysteps.comchemistrysteps.com This method would convert this compound into 2-cyclobutoxybenzaldehyde.
| Starting Material | Reducing Agent | Solvent | Temperature | Product | Reference |
| This compound | LiAlH₄ | Diethyl ether or THF | Room Temp | 2-Cyclobutoxybenzylamine | adichemistry.comlibretexts.org (by analogy) |
| This compound | DIBAL-H | Toluene or Hexane (B92381) | -78 °C | 2-Cyclobutoxybenzaldehyde | masterorganicchemistry.comchemistrysteps.com (by analogy) |
Hydrolysis and Related Transformations of the Nitrile in this compound
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids and amides.
Acid- and Base-Catalyzed Hydrolysis: this compound can be hydrolyzed to 2-cyclobutoxybenzoic acid under either acidic or basic conditions. oup.com The reaction proceeds via the intermediate formation of 2-cyclobutoxybenzamide. oup.com Studies on substituted benzonitriles have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents. yu.edu.joyu.edu.joznaturforsch.com An alkoxy group, such as the cyclobutoxy group, is an electron-donating group which can influence the reaction rate. yu.edu.jo A patent describes the hydrolysis of the closely related 5-cyano-2-cyclobutoxybenzoate using lithium hydroxide (B78521) (LiOH) to yield 5-cyano-2-cyclobutoxybenzoic acid, demonstrating the feasibility of this transformation under basic conditions without cleaving the ether linkage. google.com
| Starting Material | Conditions | Intermediate | Final Product | Reference |
| para-substituted benzonitriles | Buffered distilled water, elevated temp. | Benzamide | Benzoic acid | oup.com |
| 5-cyano-2-cyclobutoxybenzoate | LiOH, EtOH/H₂O | - | 5-cyano-2-cyclobutoxybenzoic acid | google.com |
| This compound | H₃O⁺ or OH⁻, heat | 2-Cyclobutoxybenzamide | 2-Cyclobutoxybenzoic acid | Inferred |
Reactivity of the Cyclobutoxy Moiety in this compound
The cyclobutoxy group, an ether linkage attached to a strained four-membered ring, also presents opportunities for chemical modification, although it is generally less reactive than the nitrile group.
Cleavage and Ring-Opening Reactions of the Cyclobutyl Ether in this compound
The ether linkage of the cyclobutoxy group can be cleaved under specific conditions, and the strained cyclobutyl ring can undergo ring-opening reactions.
Ether Cleavage: The cleavage of aryl alkyl ethers is a well-established transformation, often accomplished using strong Lewis acids like boron tribromide (BBr₃). ufp.ptnih.govchemicalbook.comnih.govcore.ac.uk The reaction of this compound with BBr₃ would be expected to cleave the ether bond, yielding 2-hydroxybenzonitrile (B42573) and cyclobutyl bromide. The mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. ufp.ptcore.ac.uk Given the stability of the phenoxide leaving group, this cleavage is generally efficient for aryl ethers. chemicalbook.com
Ring-Opening Reactions: The cyclobutane (B1203170) ring is characterized by significant angle strain, which can make it susceptible to ring-opening reactions under certain conditions. For instance, radical-mediated ring-opening of cyclobutanol derivatives to form γ-keto alkyl radicals is a known process. researchgate.netresearchgate.net While this compound does not possess the hydroxyl group that often facilitates these reactions, under radical conditions, the formation of a cyclobutoxy radical could potentially lead to ring-opening.
| Reaction Type | Reagent | Expected Products | Reference |
| Ether Cleavage | BBr₃ | 2-Hydroxybenzonitrile, Cyclobutyl bromide | chemicalbook.comnih.gov (by analogy) |
| Radical-induced Ring Opening | Radical Initiator | γ-oxo nitrile derivatives | researchgate.netresearchgate.net (by analogy) |
Substitutions and Transformations on the Cyclobutyl Ring of this compound
Direct functionalization of the cyclobutyl ring in the presence of the aromatic nitrile presents a synthetic challenge due to the higher reactivity of the benzene ring and the nitrile group.
Radical Halogenation: Free radical substitution reactions, typically initiated by UV light, are a common method for the halogenation of alkanes. libretexts.orgscienceskool.co.uklibretexts.orgsavemyexams.com In principle, the C-H bonds on the cyclobutyl ring of this compound could undergo radical bromination or chlorination. However, achieving selectivity for a specific position on the cyclobutyl ring would be difficult, likely resulting in a mixture of products. Furthermore, the benzylic position is typically more reactive towards radical halogenation, but this molecule lacks a benzylic C-H. The stability of the cyclobutyl radical would influence the regioselectivity of such a reaction.
It is important to note that while these reactions are theoretically possible, the practical application to this compound would require careful optimization of reaction conditions to achieve the desired selectivity and avoid side reactions on the more reactive aromatic and nitrile functionalities.
Reactivity of the Benzonitrile (B105546) Aromatic Ring System in this compound
The reactivity of the benzene ring in this compound towards electrophilic attack is a product of the competing electronic effects of the nitrile and cyclobutoxy substituents. The nitrile group is a strong deactivating group due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring. Conversely, the cyclobutoxy group, an ether, is an activating group, donating electron density to the ring through resonance.
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity of this substitution is determined by the directing effects of the existing substituents.
The nitrile group at position C1 is a meta-director, meaning it directs incoming electrophiles to positions C3 and C5.
The cyclobutoxy group at position C2 is an ortho, para-director. Its ortho positions are C1 and C3, and its para position is C5.
Therefore, the directing effects of both the nitrile and cyclobutoxy groups are additive, strongly favoring substitution at the C3 and C5 positions . The activating nature of the cyclobutoxy group helps to overcome the deactivating effect of the nitrile group, allowing EAS reactions to proceed under conditions that might be ineffective for benzonitrile alone. While specific studies on this compound are not prevalent, its reactivity can be predicted based on related 2-alkoxybenzonitriles. For instance, the halogenation of similar structures demonstrates substitution patterns consistent with these principles. evitachem.com Common EAS reactions include nitration, halogenation, and sulfonation. lumenlearning.commasterorganicchemistry.com
| Reaction | Reagents | Typical Product(s) | Description |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Cyclobutoxy-5-nitrobenzonitrile and 2-Cyclobutoxy-3-nitrobenzonitrile | Introduction of a nitro group (NO₂) onto the aromatic ring, typically as a mixture of isomers. The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-cyclobutoxybenzonitrile and 3-Bromo-2-cyclobutoxybenzonitrile | Introduction of a bromine atom onto the aromatic ring using a Lewis acid catalyst to generate the electrophile. lumenlearning.com |
| Sulfonation | SO₃, H₂SO₄ | 3-Cyano-4-cyclobutoxybenzenesulfonic acid | Introduction of a sulfonic acid group (SO₃H) onto the ring. This reaction is often reversible. masterorganicchemistry.com |
Halogenated derivatives of this compound, such as 5-bromo-2-cyclobutoxybenzonitrile, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are particularly prominent in modern organic synthesis. nrochemistry.commasterorganicchemistry.comnih.gov
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. nih.govlibretexts.org For instance, in a Suzuki coupling, a halogenated derivative of this compound would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. masterorganicchemistry.comlibretexts.org
| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ / K₂CO₃ | A biaryl compound (e.g., 6-cyclobutoxy-[1,1'-biphenyl]-3-carbonitrile) |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | An alkenylbenzonitrile (e.g., 2-Cyclobutoxy-5-styrylbenzonitrile) |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP / NaOtBu | An N-aryl amine (e.g., 2-Cyclobutoxy-5-(morpholin-4-yl)benzonitrile) |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI / Et₃N | An alkynylbenzonitrile (e.g., 2-Cyclobutoxy-5-(phenylethynyl)benzonitrile) |
Synthesis of Novel Analogs and Derivatives of this compound
The synthesis of novel analogs and derivatives of this compound can be achieved through several synthetic strategies. These include modifications of the existing functional groups or the construction of the substituted aromatic ring from different precursors.
One common approach is the functionalization of a pre-existing 2-alkoxybenzonitrile skeleton. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-cyclobutoxybenzoic acid) or reduced to form a primary amine (2-cyclobutoxybenzylamine).
Another strategy involves building the molecule from simpler starting materials. The Williamson ether synthesis could be employed by reacting 2-cyanophenol with cyclobutyl bromide. Alternatively, analogs can be prepared via multi-step sequences starting from related precursors, such as 2-cyclobutoxyaniline, which can be converted to the nitrile via a Sandmeyer reaction. learncbse.in The synthesis of derivatives of related structures, like benzylidenemalononitrile, often involves condensation reactions such as the Knoevenagel condensation. nih.gov
| Transformation Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| Nitrile Hydrolysis | This compound | H₂SO₄ (aq), heat | 2-Cyclobutoxybenzoic acid |
| Nitrile Reduction | This compound | LiAlH₄, THF; then H₂O | 2-Cyclobutoxybenzylamine |
| Ether Synthesis (Williamson) | 2-Cyanophenol | 1. NaH, THF; 2. Cyclobutyl bromide | This compound |
| Sandmeyer Reaction | 2-Cyclobutoxyaniline | 1. NaNO₂, HCl; 2. CuCN | This compound |
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environments of a molecule. bhu.ac.in For this compound, both ¹H and ¹³C NMR would provide direct evidence for its structure and offer insights into the spatial orientation of the cyclobutoxy group relative to the benzonitrile ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclobutyl ring. The aromatic protons, typically found in the downfield region (δ 7.0-8.0 ppm), would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. chemistrysteps.com The protons on the cyclobutyl ring would appear further upfield. The proton on the carbon attached to the oxygen atom (OCH) would be the most deshielded of the aliphatic protons. The chemical shifts should be reported to two decimal places. acs.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display unique signals for each non-equivalent carbon atom. bhu.ac.in The chemical shifts, typically reported to one decimal place, help identify the carbon types (aliphatic, aromatic, nitrile). acs.orgoregonstate.edu The quaternary carbon of the nitrile group (C≡N) is expected around δ 110-120 ppm, while the aromatic carbons would resonate between δ 125-170 ppm. oregonstate.edu The aliphatic carbons of the cyclobutyl group would appear in the upfield region (δ 10-80 ppm). oregonstate.edu
Conformational Analysis: The precise chemical shifts and coupling constants, particularly Nuclear Overhauser Effect (NOE) data from 2D NMR experiments, could elucidate the preferred conformation of the cyclobutoxy group. NOE experiments can reveal through-space proximity between protons on the cyclobutyl ring and the aromatic ring, helping to define the dihedral angle of the C-O-C-C bond.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
| Aromatic | Ar-H | 7.0 - 7.7 | m |
| Aliphatic | O-CH | 4.6 - 4.9 | m |
| Aliphatic | CH₂ | 1.6 - 2.5 | m |
| ¹³C NMR | Assignment | Predicted δ (ppm) | |
| Aromatic | C-O | 160 - 162 | |
| Aromatic | Ar-C | 115 - 135 | |
| Aromatic | C-CN | 102 - 104 | |
| Nitrile | C≡N | 117 - 119 | |
| Aliphatic | O-CH | 75 - 78 | |
| Aliphatic | CH₂ | 30 - 32 | |
| Aliphatic | CH₂ | 12 - 14 |
Vibrational Spectroscopic Studies (FT-IR, Raman) for Functional Group and Molecular Structure Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. nist.govhawaii.edu The analysis of these spectra for this compound would confirm the presence of the nitrile, ether, and aromatic moieties.
Key Vibrational Modes:
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the FT-IR spectrum around 2220-2260 cm⁻¹, which is characteristic of the nitrile group stretching vibration.
Aromatic C-O Stretch: The stretching vibration of the aryl-alkyl ether linkage would produce a strong band, typically in the region of 1200-1275 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region would confirm the presence of the benzene ring.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl group are expected just below 3000 cm⁻¹.
Bending Modes: It requires more energy to stretch a bond than to bend it, so bending vibrations appear at lower frequencies than stretching vibrations. hawaii.edu
Raman spectroscopy would provide complementary information, as non-polar bonds often produce strong Raman signals. For instance, the C=C bonds of the aromatic ring and the C-C bonds of the cyclobutyl ring would be readily observable. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule. uni-muenchen.de
Expected Vibrational Frequencies for this compound Note: This table is based on established characteristic frequencies for functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | FT-IR, Raman |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1400 - 1600 | FT-IR, Raman |
| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 | FT-IR |
| Cyclobutyl C-C | Bending/Rocking | 800 - 1200 | FT-IR, Raman |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. nih.govchromatographyonline.com It also provides structural information through the analysis of fragmentation patterns that arise from the ionization process. msu.edulibretexts.org
Molecular Ion and Fragmentation: In an HRMS experiment, this compound would first yield a molecular ion (M•+) peak corresponding to its exact mass. This radical cation is prone to fragmentation. msu.edu Plausible fragmentation pathways include:
Loss of the Cyclobutyl Group: Cleavage of the C-O bond could lead to the loss of a cyclobutyl radical, resulting in a phenoxy cation with a nitrile group.
Loss of Cyclobutene (B1205218): A common fragmentation pathway for ethers is the elimination of an alkene, which in this case would be cyclobutene, leading to a radical cation of 2-cyanophenol.
Cleavage within the Cyclobutyl Ring: The cyclobutyl ring itself can fragment, leading to the loss of ethene (C₂H₄), a characteristic fragmentation for four-membered rings.
Isotopic Profiling: HRMS can resolve ions with very small mass differences, allowing for the observation of isotopic peaks (e.g., from ¹³C). youtube.com The precise mass and relative abundance of these isotopic peaks help confirm the elemental composition of the parent molecule and its fragments. nih.gov
Expected Major Fragments in the Mass Spectrum of this compound Note: This table presents plausible fragments based on general mass spectrometry fragmentation rules.
| m/z Value (Nominal) | Proposed Fragment Structure | Fragmentation Pathway |
| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M•+) |
| 131 | [C₇H₄NO]⁺ | Loss of cyclobutyl radical (•C₄H₉) |
| 119 | [C₇H₅NO]⁺• | Loss of cyclobutene (C₄H₈) |
| 159 | [C₁₀H₉NO]⁺• | Loss of ethene (C₂H₄) from cyclobutyl ring |
X-ray Crystallographic Studies of this compound and its Crystalline Forms
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. pages.dev
Although no published crystal structure for this compound was identified in the search results, a successful crystallographic analysis would require growing a single, high-quality crystal of the compound. libretexts.org If obtained, the resulting electron density map would unambiguously confirm the molecular structure, including the conformation of the cyclobutyl ring (e.g., whether it is planar or puckered) and its orientation relative to the benzonitrile moiety in the solid state. pages.devunits.it Furthermore, it would reveal how the molecules pack in the crystal, highlighting any significant intermolecular forces like dipole-dipole interactions or π-stacking. While hydrogen atoms are difficult to locate with X-rays due to their low electron density, the positions of all heavier atoms (C, N, O) would be determined with high precision. pages.dev
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment of Chiral this compound Derivatives (if applicable)
Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. bruker.comnih.gov These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional stereochemistry of a molecule. bruker.comnih.gov
The parent molecule, this compound, is achiral and therefore would not exhibit a VCD or ECD signal. However, if a chiral center were introduced into the molecule, for example by substitution on the cyclobutyl ring, the resulting enantiomers could be distinguished and their absolute configuration assigned using these techniques. ru.nl
Vibrational Circular Dichroism (VCD): This technique measures circular dichroism in the infrared region. bruker.com By comparing the experimental VCD spectrum of a chiral derivative with spectra predicted from quantum chemical calculations for a known enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be determined. schrodinger.com
Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-visible range, corresponding to electronic transitions. faccts.de Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the unambiguous assignment of absolute configuration for chiral molecules. nih.govdtu.dk
Therefore, while not applicable to this compound itself, VCD and ECD would be indispensable tools for the stereochemical characterization of any of its potential chiral derivatives. nih.gov
Theoretical and Computational Studies on 2 Cyclobutoxybenzonitrile
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of 2-Cyclobutoxybenzonitrile
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the electronic structure and reactivity of molecules. These calculations can provide valuable insights into the distribution of electrons within a molecule and its propensity to participate in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound
The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For this compound, a hypothetical HOMO-LUMO analysis would involve calculating the energies of these orbitals. This would allow for predictions of its reactivity in various chemical transformations. For instance, a small HOMO-LUMO gap would suggest that the molecule is more reactive. However, without specific computational studies, any discussion of its FMO properties remains speculative.
Electrostatic Potential Surface and Charge Distribution within this compound
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface, with different colors indicating regions of positive and negative potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
A theoretical calculation of the ESP for this compound would reveal the electron-rich and electron-poor regions of the molecule. The nitrile group, with its electronegative nitrogen atom, is expected to be a region of negative electrostatic potential, while the hydrogen atoms of the cyclobutyl and benzene (B151609) rings would likely exhibit positive potential. This charge distribution would govern how the molecule interacts with other chemical species.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of a molecule, which describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is essential for predicting its biological activity and physical properties.
For this compound, MD simulations could be employed to explore the various conformations of the cyclobutoxy group relative to the benzonitrile (B105546) ring. These simulations would also shed light on how the molecule behaves in different solvents, providing insights into its solubility and aggregation properties.
Computational Prediction of Spectroscopic Parameters for this compound (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly valuable for the identification and characterization of new compounds and for the interpretation of experimental spectra.
Theoretical calculations of the NMR spectrum of this compound would provide predicted chemical shifts for the different hydrogen and carbon atoms in the molecule. Similarly, a computed IR spectrum would show the characteristic vibrational frequencies associated with its functional groups, such as the C≡N stretch of the nitrile group and the C-O-C stretch of the ether linkage.
Reaction Mechanism Elucidation for this compound Transformations through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can map out the entire reaction pathway and identify the most likely mechanism.
For this compound, computational modeling could be used to study a variety of potential transformations, such as the hydrolysis of the nitrile group or electrophilic aromatic substitution on the benzene ring. These studies would provide valuable information about the feasibility and selectivity of different reactions, guiding the design of new synthetic routes. While general principles of reactivity can be applied, specific computational studies on reaction mechanisms involving this molecule are not documented in the current body of scientific literature.
Advanced Analytical Methodologies for 2 Cyclobutoxybenzonitrile
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Isomer Separation of 2-Cyclobutoxybenzonitrile
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and separating it from its structural isomers, such as 3- and 4-cyclobutoxybenzonitrile.
Purity Assessment:
For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed. This method separates compounds based on their hydrophobicity. Given the aromatic benzonitrile (B105546) ring and the nonpolar cyclobutoxy group, this compound is well-suited for retention on nonpolar stationary phases. A C18 (octadecylsilyl) column is a common first choice, offering a versatile hydrophobic surface for separation. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of the main compound as a sharp peak while also separating it from any impurities with different polarities. nih.gov Detection is typically performed using a UV detector, as the benzonitrile moiety contains a chromophore that absorbs light in the ultraviolet region, commonly around 210-280 nm. sielc.com
Table 1: Proposed HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Isomer Separation:
The separation of positional isomers (ortho, meta, para) can be challenging with standard C18 columns. nacalai.com For this compound (ortho), separating it from 3- (meta) and 4- (para) isomers requires a stationary phase that offers alternative selectivity. Phenyl-based columns or those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups can provide enhanced resolution for aromatic isomers. nacalai.com These columns leverage π-π interactions between the stationary phase and the aromatic ring of the analyte, which can differ subtly based on the substituent's position, thus enabling separation. nacalai.com The mobile phase conditions might need careful optimization, often involving different organic modifiers or isocratic elution, to achieve baseline separation. rsc.orgrsc.org
Table 2: Illustrative HPLC Conditions for Isomer Separation of Cyclobutoxybenzonitriles
| Parameter | Condition |
|---|---|
| Column | COSMOSIL PYE, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis of this compound in Complex Matrices
When detecting minute quantities of this compound in complex environments such as biological fluids or environmental samples, the high sensitivity and selectivity of mass spectrometry-coupled chromatographic techniques are indispensable. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, with its moderate molecular weight, is amenable to GC analysis. For trace analysis, sample preparation is critical and typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the matrix and concentrate it. gcms.cz The extract is then injected into the GC, where it is vaporized and separated on a capillary column, commonly a low-polarity phase like a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. For high sensitivity and quantitative analysis, selected ion monitoring (SIM) is used, where the mass spectrometer is set to detect only specific ions characteristic of this compound, thereby reducing background noise and improving detection limits. gcms.czshimadzu.com
Table 3: Representative GC-MS Parameters for Trace Analysis of this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (1 min hold), ramp to 280°C at 15°C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the compound's mass spectrum (e.g., molecular ion and key fragment ions) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the benchmark for quantifying trace levels of a wide range of compounds in complex biological and environmental matrices. nih.govnih.gov It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net Sample preparation often involves protein precipitation for plasma samples or SPE for water samples. nih.gov The chromatographic separation is performed using an RP-HPLC method similar to that for purity analysis, but often with faster gradients and smaller particle columns (UPLC) for higher throughput.
The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which is effective for polar to moderately polar compounds, operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), a highly selective technique where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. rsc.org This process provides excellent specificity, minimizing interference from matrix components. researchgate.net
Table 4: Proposed LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Hypothetical: Precursor Ion (e.g., m/z 174.1 for [M+H]⁺) → Product Ion (e.g., a stable fragment) |
Development of Chiral Separation Techniques for Enantiomeric Forms of this compound (if relevant to specific derivatives)
The parent compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable.
However, if derivatives of this compound are synthesized that introduce a chiral center, enantiomeric separation becomes critical. For instance, the introduction of a substituent on the cyclobutane (B1203170) ring at a position that breaks the plane of symmetry would create a chiral molecule.
For such chiral derivatives, chiral HPLC is the most common and effective method for enantiomeric separation. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govmdpi.com The choice of the specific chiral column and mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is determined through a screening process to find the optimal conditions for resolution. ntu.edu.tw
Table 5: General Approach for Chiral Separation of a Hypothetical Chiral Derivative
| Parameter | Example Condition |
|---|---|
| Column Type | Chiral Stationary Phase (e.g., Cellulose or Cyclodextrin-based) |
| Mobile Phase | Hexane / Isopropanol mixture (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV, based on the chromophore of the derivative |
Spectrophotometric Methods for Quantitative Determination of this compound
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV or visible range. iajps.com The benzonitrile functional group in this compound contains a π-electron system, making it a chromophore that absorbs UV radiation. nist.gov
For quantitative determination, a solution of the compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol. The absorption spectrum is recorded to identify the wavelength of maximum absorbance (λmax). pasg.nhs.uk According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While this method is straightforward, its selectivity can be low if other substances in the sample absorb at the same wavelength.
Table 6: Typical Parameters for Spectrophotometric Quantification
| Parameter | Description |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength (λmax) | Determined by scanning (expected in the 220-280 nm range for benzonitriles) nist.gov |
| Calibration Range | A series of concentrations demonstrating linearity (e.g., 1-20 µg/mL) |
| Measurement | Absorbance in a 1 cm quartz cuvette |
Chemical Applications and Functional Materials Derived from 2 Cyclobutoxybenzonitrile
2-Cyclobutoxybenzonitrile as a Key Building Block in Multistep Organic Syntheses
While specific, documented multistep syntheses using this compound as a key building block are not readily found in peer-reviewed literature, the inherent reactivity of its functional groups suggests its potential as a versatile intermediate. The benzonitrile (B105546) group can undergo a variety of transformations, making it a valuable synthon in organic chemistry.
For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of diverse functionalities, enabling the construction of more complex molecular architectures. The cyclobutoxy group, being relatively stable, can be carried through several synthetic steps, ultimately influencing the steric and electronic properties of the final product.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |
| This compound | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | Ketone | Pharmaceutical synthesis, fragrance chemistry |
| This compound | LiAlH₄, THF | Primary Amine | Precursor for amides, imines, and nitrogen-containing heterocycles |
| This compound | H₂SO₄, H₂O, heat | Carboxylic Acid | Monomer for polyesters, precursor for esters and amides |
The strategic placement of the cyclobutoxy and nitrile groups on the benzene (B151609) ring also allows for regioselective reactions, such as electrophilic aromatic substitution, further expanding its synthetic utility.
Design and Synthesis of Ligands Incorporating the this compound Scaffold
The this compound scaffold presents an intriguing framework for the design of novel ligands for coordination chemistry and catalysis. The nitrile nitrogen possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, functionalization of the aromatic ring or transformation of the nitrile group can lead to the development of multidentate ligands.
For example, ortho-lithiation of the benzene ring followed by quenching with an appropriate electrophile could introduce another coordinating group adjacent to the cyclobutoxy moiety. Alternatively, partial reduction of the nitrile to an imine, followed by reaction with another bifunctional molecule, could yield a bidentate or tridentate ligand. The steric bulk of the cyclobutoxy group could play a crucial role in controlling the coordination geometry around the metal center and influencing the catalytic activity and selectivity of the resulting metal complex.
Table 2: Hypothetical Ligand Synthesis from this compound
| Ligand Type | Synthetic Strategy | Potential Metal Coordination | Potential Catalytic Application |
| Bidentate (N, O) | Hydrolysis of nitrile to amide, followed by coordination through N and O | Transition metals (e.g., Cu, Pd, Ni) | Cross-coupling reactions |
| Bidentate (N, P) | Ortho-metalation followed by reaction with a chlorophosphine | Late transition metals (e.g., Rh, Ir) | Asymmetric hydrogenation |
| Tridentate (N, N, O) | Elaboration of the nitrile and functionalization of the aromatic ring | Lanthanide and transition metals | Lewis acid catalysis |
Exploration of Photophysical Properties of this compound for Optoelectronic Applications (if applicable)
Currently, there is no available research data on the photophysical properties of this compound. However, the benzonitrile moiety is a known chromophore that absorbs in the ultraviolet region of the electromagnetic spectrum. The presence of the cyclobutoxy group, an electron-donating group, may cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted benzonitrile.
To ascertain its suitability for optoelectronic applications, a thorough investigation of its photophysical properties would be necessary. This would involve measuring its UV-Vis absorption and fluorescence spectra, determining its quantum yield and excited-state lifetime, and evaluating its photostability. Should it exhibit interesting properties, such as high fluorescence quantum yield or significant solvatochromism, it could potentially be explored as a building block for fluorescent probes, organic light-emitting diodes (OLEDs), or other optoelectronic materials.
This compound in Supramolecular Chemistry and Host-Guest Systems
The structural features of this compound suggest its potential utility in the field of supramolecular chemistry and the construction of host-guest systems. The aromatic ring can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor. The cyclobutoxy group can engage in hydrophobic interactions within the cavity of a host molecule.
For instance, this compound could potentially act as a guest molecule, forming inclusion complexes with macrocyclic hosts such as cyclodextrins or calixarenes. The formation and stability of such complexes would be driven by a combination of hydrophobic interactions involving the cyclobutyl group and van der Waals forces. The binding affinity could be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and fluorescence spectroscopy. Such host-guest systems could find applications in areas like drug delivery, sensing, and molecular recognition.
Future Research Directions and Unexplored Avenues in 2 Cyclobutoxybenzonitrile Chemistry
Investigation of Novel Reactivity Patterns for 2-Cyclobutoxybenzonitrile
Future studies should aim to uncover unique reaction pathways for this compound, leveraging the interplay between its functional groups.
Directed C–H Functionalization: The cyclobutoxy group's oxygen atom could serve as a directing group for ortho-C–H functionalization on the benzene (B151609) ring. Research into metal-catalyzed reactions, such as palladation or rhodium-catalyzed C-H arylation, could lead to the selective introduction of new substituents at the C3 position. A nitrile-based template has been shown to enable meta-selective C–H bond functionalization, and exploring similar strategies could provide access to previously hard-to-reach isomers. acs.org
Transformations of the Nitrile Group: The nitrile group is a versatile precursor for various functional groups, including amines, amides, and carboxylic acids. bohrium.comwikipedia.org Future work should focus on the selective transformation of the nitrile in this compound. For instance, exploring catalytic hydrogenation to the corresponding benzylamine (B48309) while avoiding hydrodecyanation or over-reduction is a significant challenge. hw.ac.uk Additionally, the potential for [2+2] photochemical cycloaddition reactions involving the nitrile group could be investigated as a route to novel heterocyclic structures. researchgate.net
Reactivity of the Cyclobutoxy Moiety: The cyclobutane (B1203170) ring is sterically strained and can participate in unique ring-opening reactions. Investigating the stability of the cyclobutoxy group under various reaction conditions (e.g., strong acid, base, or radical initiators) is crucial. Exploring reactions that selectively open or rearrange the cyclobutane ring while leaving the benzonitrile (B105546) core intact could lead to complex molecular scaffolds. Alkoxy radicals, for example, can undergo both intramolecular and intermolecular reactions, suggesting potential pathways for functionalizing the cyclobutoxy group itself. researchgate.net
A summary of potential reactivity investigations is presented in Table 1.
Table 1: Proposed Areas for Reactivity Investigation of this compound
| Reaction Type | Target Site | Potential Outcome |
|---|---|---|
| Directed C-H Functionalization | C3-H of Benzene Ring | Selective introduction of aryl, alkyl, or other functional groups. |
| Catalytic Hydrogenation | Nitrile Group | Selective formation of 2-cyclobutoxybenzylamine. |
| Photochemical Cycloaddition | Nitrile Group | Synthesis of novel nitrogen-containing heterocyclic compounds. |
Advanced Catalyst Development for Efficient Transformations Involving this compound
The development of bespoke catalysts is paramount to unlocking the synthetic potential of this compound efficiently and selectively.
Selective Hydrogenation Catalysts: The synthesis of primary amines from nitriles is often plagued by the formation of secondary and tertiary amine byproducts. hw.ac.uk Research into advanced catalysts, such as phase-controlled cobalt nanoparticles or specifically designed pincer complexes, could offer superior selectivity for the conversion of this compound to 2-cyclobutoxybenzylamine. rug.nlacs.org The development of catalysts that operate under mild conditions (low temperature and pressure) would be particularly valuable. nih.gov
Photoredox and Electrochemical Catalysis: Modern synthetic methods increasingly utilize visible light and electricity to drive reactions under green conditions. researchgate.net Developing organic photoredox catalysts or electrochemical systems for transformations of this compound, such as C-H amidation or cyanation of other arenes using this compound as a building block, represents a significant forward step. nih.govrsc.orgsemanticscholar.org For example, copper-catalyzed electrochemical C-H amidation has been demonstrated for benzonitrile itself, providing a template for future studies. rsc.org
Enantioselective Catalysis: For applications in pharmaceuticals and materials science, controlling stereochemistry is crucial. If reactions introduce chiral centers, developing enantioselective catalysts will be essential. This could involve, for instance, the asymmetric reduction of a ketimine intermediate derived from the nitrile group. Research has shown that competing catalyst functions can be managed to enable direct enantioselective conversion of nitriles to amines. nih.gov
Table 2: Potential Catalyst Systems for this compound Transformations
| Transformation | Catalyst Class | Desired Outcome |
|---|---|---|
| Nitrile Hydrogenation | Cobalt or Ruthenium Pincer Complexes | High selectivity for primary amine formation. |
| C-H Functionalization | Organic Photoredox Catalysts | Mild and efficient introduction of new functional groups. |
| C-N Bond Formation | Copper-based Electrochemical Systems | Green and selective amidation reactions. |
Application of Machine Learning and AI in Predicting this compound's Chemical Behavior
The complexity of chemical reactions makes predicting outcomes challenging. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate research and discovery in the chemistry of this compound.
Predicting Reactivity and Site Selectivity: ML models, particularly graph-convolutional neural networks, can be trained on large reaction databases to predict the most likely sites of reaction on a molecule. rsc.org A model could be specifically developed for substituted benzonitriles to predict the outcomes of various C-H functionalization reactions on this compound with high accuracy. mit.edu Such tools can drastically reduce the time and resources spent on trial-and-error experimentation by prioritizing the most promising reaction conditions. mit.educhemrxiv.org
AI-Driven Retrosynthesis and Route Design: Computer-aided synthesis planning (CASP) tools are revolutionizing how chemists design synthetic routes. nih.gov By integrating AI, these platforms can propose novel and efficient pathways to this compound and its derivatives. acs.orgchemcopilot.com An AI could identify more cost-effective or environmentally friendly starting materials and reaction sequences than those devised by human intuition alone. acs.org
Property Prediction: Beyond reactivity, ML models can predict a wide range of molecular properties, including spectral data (NMR, IR), solubility, and potential biological activity. rsc.org By building a dataset for this compound and related compounds, researchers could use AI to screen for potential applications, for instance, as a precursor in drug discovery, before committing to extensive laboratory synthesis. appliedclinicaltrialsonline.com The integration of AI into CASP has shown the potential for significant advancements in chemical discovery. iscientific.org
Development of Environmentally Sustainable Approaches for the Production and Utilization of this compound
Adopting green chemistry principles is essential for modern chemical research and manufacturing. Future work should focus on sustainable methods for both synthesizing and using this compound.
Green Synthesis Routes: The synthesis of this compound likely involves the etherification of 2-cyanophenol. Future research should focus on developing this process using green solvents (like water), renewable starting materials, and catalyst-free conditions, potentially aided by microwave irradiation. researchgate.neteurekaselect.com Another promising avenue is the use of recyclable catalysts, such as ionic liquids, which can act as a solvent, catalyst, and phase-separation agent, greatly simplifying the process and reducing waste. rsc.orgresearchgate.netsemanticscholar.org
Atom-Economical Transformations: In utilizing this compound as a building block, reactions should be designed to be as atom-economical as possible, minimizing the generation of byproducts. Catalytic C-H activation, for example, avoids the need for pre-functionalized substrates, reducing step counts and waste.
Renewable Feedstocks and Energy Sources: Long-term research could explore the synthesis of the aromatic core from renewable biomass sources. Furthermore, employing energy-efficient reaction technologies, such as photochemistry or electrochemistry, reduces reliance on fossil fuels for heating. nih.govrsc.org The concept of "Go Green Routes" emphasizes a holistic approach to creating environmentally friendly processes, a principle that should guide future research in this area. gogreenroutes.eu
Table 3: Comparison of Conventional vs. Proposed Green Synthetic Approaches
| Synthetic Step | Conventional Approach | Proposed Green Approach | Key Advantage |
|---|---|---|---|
| Synthesis | Use of volatile organic solvents, metal catalysts. | Use of water or ionic liquids, microwave irradiation, catalyst-free conditions. | Reduced waste, improved energy efficiency, easier purification. eurekaselect.comrsc.org |
| Utilization | Stoichiometric reagents, protecting groups. | Catalytic C-H activation, one-pot reactions. | Higher atom economy, fewer synthetic steps. |
| Energy Input | Thermal heating (oil baths). | Photochemistry, electrochemistry. | Use of renewable energy sources, mild reaction conditions. nih.gov |
Q & A
Basic: What spectroscopic methods are recommended to confirm the identity and purity of 2-Cyclobutoxybenzonitrile?
To confirm identity and purity, use NMR spectroscopy (¹H/¹³C) to analyze the cyclobutyl proton environment (e.g., distinct splitting patterns due to ring strain) and nitrile resonance (~110 ppm in ¹³C). FT-IR can validate the C≡N stretch (~2220 cm⁻¹). For purity, HPLC with a polar stationary phase (e.g., C18 column) is advised, as impurities may arise from incomplete cyclobutyl ether formation. Note that commercial suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation .
Basic: What synthetic routes are feasible for this compound?
Common routes include:
- Nucleophilic aromatic substitution : React 2-fluorobenzonitrile with cyclobutanol under basic conditions (e.g., K₂CO₃ in DMF).
- Ullmann-type coupling : Use a Cu catalyst to couple cyclobutanol with 2-bromobenzonitrile.
Refer to analogous protocols for 2-(4-chlorophenoxy)benzonitrile (InChI key: OAKRNCISUVTPPE-UHFFFAOYSA-N) for reaction optimization .
Advanced: How can regioselectivity challenges in cyclobutyl ether formation be addressed?
Cyclobutyl groups introduce steric strain, leading to competing O- vs. C-alkylation. To favor ether formation:
- Use bulky bases (e.g., t-BuOK) to deprotonate the alcohol selectively.
- Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
Monitor by TLC or GC-MS to detect side products like cyclobutane-derived byproducts .
Advanced: How should researchers resolve contradictions in reported stability data for this compound?
Discrepancies in stability (e.g., hydrolytic degradation rates) may stem from:
- Impurity profiles : Trace acids/alkalis in solvents can accelerate nitrile hydrolysis.
- Temperature gradients : Small variations during storage (e.g., 4°C vs. 25°C) affect degradation.
Replicate studies under controlled conditions (dry solvents, inert atmosphere) and validate via accelerated stability testing (40°C/75% RH for 6 weeks) .
Advanced: What computational tools predict the physicochemical properties of this compound?
Use ACD/Labs Percepta or Gaussian for:
- LogP calculations : Estimate lipophilicity (critical for drug-likeness studies).
- pKa prediction : The nitrile group may exhibit weak acidity (predicted pKa ~25–30).
Cross-validate with experimental data from analogs like 4-methoxybenzonitrile (InChI key: XDJAAZYHCCRJOK) .
Advanced: How can crystallography aid in structural analysis of this compound derivatives?
Single-crystal X-ray diffraction (as in Acta Crystallogr. Sect. E reports) resolves:
- Bond angles : Cyclobutyl ring distortion (e.g., C-O-C angle deviations).
- Packing motifs : π-π stacking of the benzonitrile moiety.
Grow crystals via slow evaporation in apolar solvents (hexane/ethyl acetate) .
Methodological: What safety protocols are critical when handling this compound?
- Use NIOSH-approved respirators (e.g., N95 for particulates, organic vapor cartridges for aerosols).
- Store under nitrogen to prevent moisture-induced degradation.
- Consult Apollo Scientific safety guidelines for spill management (e.g., neutralization with activated carbon) .
Methodological: How to design a systematic review of this compound literature?
- Define inclusion criteria (e.g., peer-reviewed studies post-2000).
- Use databases like SciFinder and Reaxys.
- Assess bias via QUADAS-2 for analytical methods.
Prioritize studies reporting synthetic yields >70% and spectroscopic validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
